![molecular formula C8H12O3 B14734447 1,6-Dioxaspiro[4.5]decan-2-one CAS No. 4744-44-9](/img/structure/B14734447.png)
1,6-Dioxaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxaspiro[4.5]decan-2-one is an organic compound characterized by a spirocyclic structure containing two oxygen atoms in a six-membered ring fused to a five-membered lactone ring. This compound is notable for its unique structural motif, which is found in various natural products and synthetic analogs. It is often used as a building block in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.5]decan-2-one can be synthesized through several methods. One efficient method involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids. This process includes a one-pot ring-opening and cyclization reaction . Another method involves the reaction of its precursor compound with an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include recrystallization and purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various spirocyclic alcohols .
Wissenschaftliche Forschungsanwendungen
1,6-Dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1,6-Dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have an additional oxygen atom in the pyran portion, leading to different biological activities and applications.
1,4-Dioxaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms, affecting its reactivity and applications.
Spiro[4.5]decan-2-one: This compound lacks the oxygen atoms in the ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
4744-44-9 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,10-dioxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h1-6H2 |
InChI-Schlüssel |
YFVHVXQMVVESQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC2(C1)CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


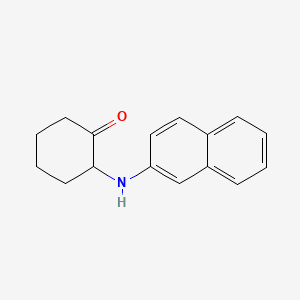

![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
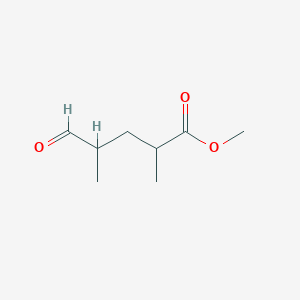
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
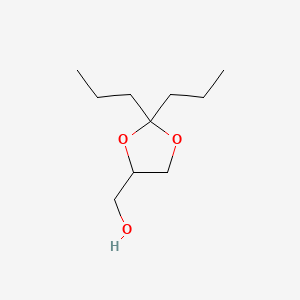
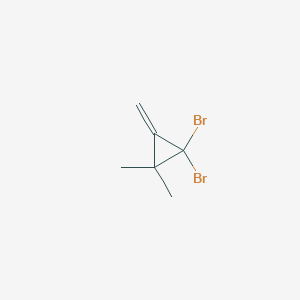
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
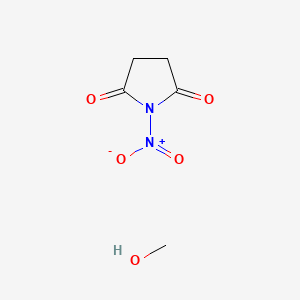

![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
